

Application Note: ^1H and ^{13}C NMR Analysis of Hexadecanedioic Acid in DMSO- d_6

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Compound of Interest

Compound Name: Hexadecanedioic acid

Cat. No.: B1196417

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexadecanedioic acid, also known as thapsic acid, is a C16 α,ω -dicarboxylic acid.[1][2][3] Its long-chain structure makes it a valuable building block in the synthesis of polymers, such as polyamides and polyesters, and it also finds applications in cosmetics and pharmaceuticals.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed protocol for the ^1H and ^{13}C NMR analysis of **hexadecanedioic acid** in deuterated dimethyl sulfoxide (DMSO- d_6). DMSO- d_6 is a common solvent for NMR analysis of dicarboxylic acids due to its ability to dissolve a wide range of polar compounds.[4]

Predicted NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts, multiplicities, and integrations for **hexadecanedioic acid** in DMSO- d_6 . These predictions are based on established chemical shift ranges for aliphatic dicarboxylic acids.

Table 1: Predicted ^1H NMR Data for **Hexadecanedioic Acid** in DMSO- d_6

Assignment (Carbon No.)	Chemical Shift (δ , ppm)	Multiplicity	Integration
H-1, H-16 (COOH)	~12.0	broad singlet	2H
H-2, H-15	~2.18	triplet	4H
H-3, H-14	~1.49	quintet	4H
H-4 to H-13	~1.25	multiplet	20H

Table 2: Predicted ^{13}C NMR Data for **Hexadecanedioic Acid** in DMSO-d6

Assignment (Carbon No.)	Chemical Shift (δ , ppm)
C-1, C-16 (C=O)	~174.5
C-2, C-15	~34.0
C-3, C-14	~28.9
C-4, C-13	~28.7
C-5 to C-12	~28.4 - 29.1

Experimental Protocol

This section details the methodology for preparing a sample of **hexadecanedioic acid** and acquiring ^1H and ^{13}C NMR spectra.

Materials and Equipment:

- **Hexadecanedioic acid** (purity $\geq 97\%$)[2]
- Deuterated dimethyl sulfoxide (DMSO-d6), 99.9 atom % D
- 5 mm NMR tubes
- Vortex mixer

- Pipettes and vials
- NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **hexadecanedioic acid** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[\[4\]](#)
- Securely cap the vial and vortex until the solid is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.
- Carefully transfer the solution into a 5 mm NMR tube.

NMR Data Acquisition:

- Instrument: 400 MHz NMR spectrometer
- Solvent: DMSO-d₆
- Temperature: 298 K (25 °C)

¹H NMR Parameters:

Parameter	Value
Pulse Program	zg30
Number of Scans	16
Relaxation Delay	2.0 s
Acquisition Time	4.0 s
Spectral Width	16 ppm

¹³C NMR Parameters:

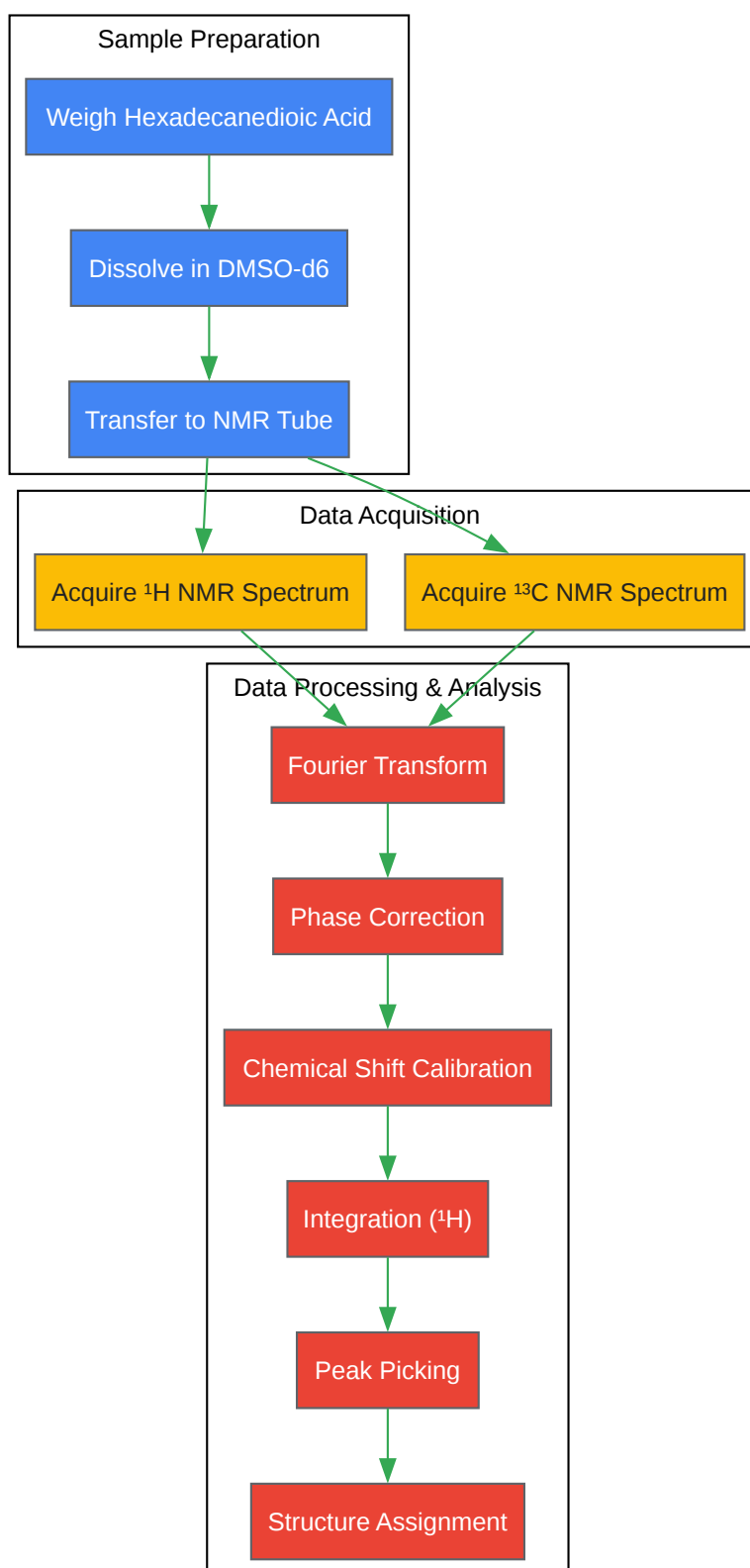
Parameter	Value
Pulse Program	zgpg30
Number of Scans	1024
Relaxation Delay	2.0 s
Acquisition Time	1.5 s
Spectral Width	240 ppm

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift axis using the residual solvent peak of DMSO-d6 (δ ~2.50 ppm for ^1H and δ ~39.52 ppm for ^{13}C).
- Integrate the peaks in the ^1H spectrum.
- Perform peak picking for both ^1H and ^{13}C spectra.

Visualizations

Caption: Molecular Structure of **Hexadecanedioic Acid**.



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